molecular formula C18H20N2O3 B11112023 4,4-Diethyl-2-(4-nitrophenyl)-1,4-dihydro-2H-3,1-benzoxazine

4,4-Diethyl-2-(4-nitrophenyl)-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B11112023
M. Wt: 312.4 g/mol
InChI Key: NXAXIDSMCSDWGB-UHFFFAOYSA-N
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Description

4-nitrophenylbenzoxazine , belongs to the class of heterocyclic compounds Its chemical structure features a benzoxazine ring fused with a nitrophenyl group

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale synthesis typically involves batch or continuous processes.
  • Optimization of reaction conditions (temperature, solvent, catalyst) ensures high yield and purity.

Chemical Reactions Analysis

4,4-Diethyl-2-(4-nitrophenyl)-1,4-dihydro-2H-3,1-benzoxazine undergoes various reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen and palladium.

    Substitution: The ethyl groups can be substituted with other functional groups.

    Oxidation: Oxidation of the benzoxazine ring can lead to the formation of quinone derivatives.

Common reagents include reducing agents (e.g., NaBH₄), Lewis acids (e.g., AlCl₃), and oxidizing agents (e.g., KMnO₄).

Scientific Research Applications

    Polymer Chemistry: Benzoxazines serve as monomers for high-performance thermosetting polymers.

    Adhesives and Coatings: Their excellent thermal stability and mechanical properties make them suitable for adhesives and protective coatings.

    Biomedical Applications: Research explores their potential as drug delivery carriers due to their stability and biocompatibility.

Mechanism of Action

    Target: The compound interacts with specific cellular receptors or enzymes.

    Pathways: It may modulate signaling pathways related to inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

    Similar Compounds: Other benzoxazines, such as 4-phenylbenzoxazine and 4-methylbenzoxazine, share structural features.

    Uniqueness: 4,4-Diethyl-2-(4-nitrophenyl)-1,4-dihydro-2H-3,1-benzoxazine stands out due to its ethyl substituents and nitrophenyl group.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

4,4-diethyl-2-(4-nitrophenyl)-1,2-dihydro-3,1-benzoxazine

InChI

InChI=1S/C18H20N2O3/c1-3-18(4-2)15-7-5-6-8-16(15)19-17(23-18)13-9-11-14(12-10-13)20(21)22/h5-12,17,19H,3-4H2,1-2H3

InChI Key

NXAXIDSMCSDWGB-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2NC(O1)C3=CC=C(C=C3)[N+](=O)[O-])CC

Origin of Product

United States

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